2-Oxo-3-(perfluorophenyl)propanoic acid, also known as keto-phenylpyruvic acid, is an organic compound characterized by a keto group adjacent to a phenyl ring substituted with fluorine atoms. Its molecular formula is , and it has a molecular weight of approximately 164.158 g/mol. The compound exhibits a melting point range of 150-154 °C and a boiling point of around 299.1 °C at standard atmospheric pressure . This compound is notable for its unique structural features, which include the presence of a perfluorophenyl group that enhances its chemical stability and potential reactivity in various applications.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 2-Oxo-3-(perfluorophenyl)propanoic acid may exhibit biological activities related to its structural characteristics. It has been studied for its potential role in metabolic pathways and as an intermediate in the synthesis of biologically active compounds, such as 3-phenyllactic acid, which has implications in antimicrobial activity . Additionally, compounds with similar structures have shown varying degrees of inhibitory activity against specific enzymes, suggesting potential therapeutic applications.
Several methods have been developed for synthesizing 2-Oxo-3-(perfluorophenyl)propanoic acid:
These methods reflect the compound's accessibility for research and industrial purposes.
2-Oxo-3-(perfluorophenyl)propanoic acid finds applications across various fields:
Studies focusing on the interactions of 2-Oxo-3-(perfluorophenyl)propanoic acid with biological targets are essential to understanding its pharmacological potential. Initial findings suggest that modifications to the phenyl ring can significantly influence binding affinities to enzymes involved in metabolic pathways . Further research is needed to elucidate these interactions and their implications for drug design.
Several compounds share structural similarities with 2-Oxo-3-(perfluorophenyl)propanoic acid. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Oxo-3-phenylpropanoic acid | C9H8O3 | Commonly used in synthesizing 3-phenyllactic acid |
| Pyruvic Acid | C3H4O3 | Simpler structure; key metabolic intermediate |
| Benzoylacetone | C10H10O2 | Contains a benzoyl group; used in organic synthesis |
| Fluoroacetone | C3H4F1O | Contains fluorine; used in various chemical syntheses |
The uniqueness of 2-Oxo-3-(perfluorophenyl)propanoic acid lies in its perfluorinated phenyl group, which enhances its stability and reactivity compared to other similar compounds. This distinct feature opens avenues for specialized applications in pharmaceuticals and materials science.
Direct synthesis of 2-oxo-3-(perfluorophenyl)propanoic acid often begins with halogenated aromatic precursors, leveraging fluorination techniques to introduce the perfluorophenyl moiety. A prominent method involves the use of perchlorofluoro-aliphatic ketones as starting materials, which undergo metal fluoride-mediated fluorination. For instance, anhydrous potassium fluoride (KF) suspended in polar solvents like tetrahydrothiophene-1,1-dioxide facilitates the replacement of chlorine atoms with fluorine at positions alpha to the ketone group. This method avoids the decomposition issues associated with strong fluorinating agents such as hydrogen fluoride (HF), which often lead to byproduct formation through ketone cleavage.
The reaction typically proceeds at elevated temperatures (150–200°C), with the inorganic fluoride acting as both a base and a nucleophile. A stoichiometric excess of KF ensures complete perfluorination, while the solvent stabilizes intermediates and prevents side reactions. For example, the fluorination of 3-(perchlorophenyl)propanoyl chloride with KF yields 2-oxo-3-(perfluorophenyl)propanoic acid after hydrolysis. This pathway benefits from the commercial availability of chlorinated precursors and the scalability of fluoride-mediated reactions.
Decarboxylative strategies offer a versatile alternative, particularly when starting from malonate esters or related carboxylate derivatives. In one approach, diethyl malonate undergoes alkylation with perfluorophenyl iodide, followed by hydrolysis and decarboxylation to yield the target compound. This method parallels the synthesis of 3,3,3-trifluoropropionic acid, where malonate esters serve as precursors for fluorinated carboxylic acids.
Critical to this route is the selection of decarboxylation conditions. Thermal treatment in acidic media (e.g., hydrochloric acid) at 80–100°C promotes the loss of carbon dioxide, generating the keto-acid structure. Catalysts such as mercury oxide have been explored to accelerate decarboxylation, though their use necessitates careful handling due to toxicity concerns. Recent advancements employ milder conditions, such as microwave-assisted decarboxylation, which reduces reaction times and improves selectivity.
Optimizing perfluorophenyl incorporation requires meticulous control over solvent, temperature, and catalyst systems. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of inorganic fluorides and intermediates, facilitating faster reaction kinetics. For instance, replacing tetrahydrothiophene-1,1-dioxide with DMF in KF-mediated fluorination increases yields by 15–20% due to improved mass transfer.
Temperature gradients also play a pivotal role. Lower temperatures (80–120°C) favor selective mono- or di-fluorination, while higher temperatures (150–200°C) drive complete perfluorination. However, excessive heat risks ketone decomposition, necessitating precise thermal management. Catalytic additives, such as silver fluoride (AgF), further enhance fluorination efficiency by stabilizing reactive intermediates.
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Tetrahydrothiophene dioxide | 150 | 68 |
| Dimethylformamide | 150 | 83 |
| Dimethylformamide | 180 | 72 |
Data adapted from fluorination studies using KF.
The analytical determination of 2-Oxo-3-(perfluorophenyl)propanoic acid and related α-keto acids presents unique challenges due to their inherent instability and high reactivity. Derivatization protocols have emerged as essential strategies to convert these labile compounds into stable, detectable forms suitable for quantitative analysis [2].
4-Nitro-1,2-phenylenediamine (NPD) represents one of the most widely adopted derivatization reagents for α-keto acid quantification. This reagent reacts with α-keto acids at pH 3 under mild conditions to form stable quinoxaline derivatives that exhibit strong ultraviolet absorption at 255 nanometers [2]. The reaction proceeds efficiently at room temperature, making it suitable for routine analytical applications. The resulting quinoxaline derivatives demonstrate excellent chromatographic properties with relative standard deviations typically ranging from 0.1 to 2.9 percent for retention time and peak height measurements [2].
o-Phenylenediamine (OPD) offers another quinoxaline-based approach, particularly valuable for intracellular α-keto acid analysis. This reagent forms fluorescent quinoxaline derivatives with excitation wavelengths in the 410 to 500 nanometer range [3]. The derivatization reaction with OPD requires acidic conditions at 80°C for 20 minutes, resulting in detection limits as low as 1.3 to 5.4 nanomolar concentrations [4]. The method demonstrates exceptional precision with relative standard deviations below 3.1 percent for intra-day assays and 5.6 percent for inter-day measurements [3].
O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) derivatization represents a sophisticated approach for α-keto acid stabilization and detection. This method converts keto acids to their corresponding oxime derivatives under mild aqueous conditions [5] [6]. The pentafluorobenzyl group provides excellent electron-capturing properties, enabling sensitive detection by liquid chromatography-tandem mass spectrometry in multiple reaction monitoring mode [5] [6]. The method achieves detection limits in the range of 0.01 to 0.1 microgram per milliliter and demonstrates exceptional reproducibility with coefficient of variation values between 1.1 and 4.7 percent [5] [6].
1,2-Diamino-4,5-methylenedioxybenzene (DMB) serves as an alternative derivatization reagent, particularly effective for branched-chain α-keto acids. The reagent forms stable fluorescent derivatives under basic conditions at room temperature [4]. This approach offers advantages in terms of reaction simplicity and derivative stability, making it suitable for extended analytical workflows.
Phenylhydrazine derivatization has gained prominence for central carbon metabolism studies, particularly for oxaloacetic acid, pyruvate, and glyoxylate quantification [7] [8]. This reagent enables chemical stabilization of these highly reactive compounds during cellular metabolism quenching procedures. The hydrazone derivatives formed exhibit enhanced stability compared to the parent compounds, facilitating accurate quantification in biological matrices [7] [8].
Pentafluorobenzyl bromide (PFB) derivatization provides exceptional sensitivity for α-keto acid analysis, particularly when combined with negative chemical ionization mass spectrometry [9]. This method achieves detection limits below 1 picomole and offers excellent isotopic analysis capabilities, making it valuable for metabolic tracer studies [9]. The PFB esters demonstrate superior chromatographic properties with significantly shorter retention times compared to conventional methyl esters [9].
The table below summarizes the key characteristics of major derivatization protocols:
| Derivatization Method | Detection Limit | Reaction Conditions | Primary Applications |
|---|---|---|---|
| 4-Nitro-1,2-phenylenediamine | 0.05-0.26 μg/mL | pH 3, room temperature | Serum, urine analysis |
| O-(2,3,4,5,6-pentafluorobenzyl)oxime | 0.01-0.1 μg/mL | Mild aqueous conditions | Biological samples |
| o-Phenylenediamine | 1.3-5.4 nM | 80°C, acidic conditions | Intracellular analysis |
| Pentafluorobenzyl bromide | <1 pmol | Derivatization with PFB | Isotopic analysis |
| Phenylhydrazine | Variable | Aqueous, room temperature | Central carbon metabolism |
High-performance liquid chromatography combined with fluorescence detection represents the gold standard for sensitive α-keto acid quantification, offering detection limits that are 10 to 1,000 times more sensitive than conventional ultraviolet detection methods [10] [11].
4-(Aminosulphonyl)-2,1,3-benzoxadiazole (ABD) derivatives constitute a class of highly sensitive fluorogenic reagents for carboxylic acid analysis. These reagents, including ABD-PZ, ABD-AP, and ABD-AE, react with fatty acids and α-keto acids at room temperature in the presence of diethyl phosphorocyanidate to produce fluorescent adducts [12] . The maximum excitation wavelengths range from 429 to 440 nanometers, with emission maxima between 569 and 580 nanometers [12] . Detection limits for these reagents typically fall within the 10 to 50 femtomole range, making them exceptionally suitable for trace-level analysis [12] .
4-(N,N-dimethylaminosulphonyl)-7-N-piperazino-2,1,3-benzoxadiazole (DBD-PZ) represents an advanced fluorogenic reagent that offers superior sensitivity and stability compared to conventional alternatives. This reagent demonstrates detection limits as low as 3.2 to 4.7 femtomoles for fatty acids and 3.9 to 14 femtomoles for pharmaceutical compounds [14]. The derivatization reaction proceeds efficiently in acetonitrile medium with various activation agents, with diethyl phosphorocyanidate and Mukaiyama reagent A showing optimal performance [14].
Online post-column derivatization offers significant advantages for automation and reproducibility in α-keto acid analysis. This approach involves continuous mixing of the column effluent with derivatization reagents, enabling real-time conversion of analytes to fluorescent products [15]. The method eliminates manual sample preparation steps and reduces analytical variability. Temperature-controlled reaction coils ensure consistent derivatization efficiency, while online mixing systems provide reproducible reagent delivery [15].
Photochemical reactors represent an innovative approach for post-column fluorescence enhancement. These systems utilize ultraviolet-visible irradiation to convert non-fluorescent or weakly fluorescent analytes into highly fluorescent products [15]. The method offers particular advantages for compounds that do not readily form stable derivatives through conventional chemical reactions.
Laser-induced fluorescence detection provides exceptional sensitivity for α-keto acid analysis, particularly when combined with miniaturized liquid chromatography systems. Laser beams offer highly collimated excitation sources, enabling illuminated volumes as small as 10 nanoliters [15]. The method achieves detection limits in the femtomole range and offers superior selectivity compared to conventional fluorescence detection [15].
Chemiluminescence detection eliminates the need for external light sources by utilizing chemical excitation. The peroxyoxalate system represents the most efficient chemiluminescence approach for α-keto acid analysis [15]. This method offers enhanced sensitivity and reduced background interference compared to conventional fluorescence detection, making it particularly valuable for complex biological matrices [15].
Temperature control plays a critical role in fluorescence detection systems. Advanced fluorescence detectors incorporate temperature-controlled flow cells to ensure stable analysis despite ambient temperature fluctuations [11]. This feature is particularly important for ultra-fast liquid chromatography applications where thermal effects can significantly impact detector performance [11].
Response time optimization becomes crucial for ultra-fast liquid chromatography applications. Modern fluorescence detectors achieve response times as low as 10 milliseconds, enabling adequate temporal resolution for sharp peaks characteristic of high-speed separations [11]. The enhanced response time permits ultra-fast liquid chromatography analysis while maintaining quantitative accuracy [11].
The quantification of 2-Oxo-3-(perfluorophenyl)propanoic acid and related α-keto acids in cellular systems presents numerous analytical challenges that significantly impact the reliability and interpretability of metabolomics data [16] [17].
Matrix-induced ionization suppression represents one of the most significant challenges in cellular metabolite profiling. Co-eluting compounds from complex biological matrices can interfere with the ionization process, leading to reduced detector response and compromised quantification accuracy [18] [19]. The phenomenon is particularly pronounced for α-keto acids due to their high polarity and tendency to form ion-pairing complexes with matrix components [20].
Phospholipid interference poses specific challenges for cellular metabolite analysis. Phospholipids can cause significant ion suppression effects, particularly affecting the analysis of polar metabolites [21]. The impact becomes more pronounced when using smaller particle size high-performance liquid chromatography columns, necessitating dedicated phospholipid removal strategies [21]. Matrix effects can also cause unexpected retention time shifts, with some compounds yielding multiple chromatographic peaks for a single analyte [20].
Isotope-labeled internal standards provide the most reliable approach for matrix effect correction. These compounds undergo identical matrix effects as the target analytes, enabling accurate quantification despite ionization interference [18] [22]. However, the high cost of isotope-labeled standards limits their widespread application, particularly for comprehensive metabolomics studies [18] [22].
Rapid metabolite turnover presents fundamental challenges for accurate cellular metabolite profiling. α-Keto acids demonstrate particularly high instability, with compounds like oxaloacetic acid, pyruvate, and glyoxylate undergoing rapid degradation during sample processing [7] [17]. The turnover rates of key metabolites can exceed 1 millimolar per second, necessitating extremely rapid sampling and stabilization procedures [23].
Chemical degradation pathways vary significantly among different α-keto acids. Oxaloacetic acid readily undergoes decarboxylation to form phosphoenolpyruvate, while pyruvate can be oxidized to acetyl-CoA or reduced to lactate [7]. These competing reactions occur simultaneously during sample processing, potentially leading to biased metabolite measurements [7].
Enzyme-mediated degradation continues even after cellular metabolism quenching if enzymatic inactivation is incomplete. Residual enzyme activity can significantly alter metabolite profiles during sample storage and processing [23]. The challenge becomes particularly acute for α-keto acids that serve as substrates for multiple enzymatic reactions [23].
Metabolite leakage during cellular quenching represents a major source of analytical error. Traditional quenching methods using cold methanol solutions can cause significant loss of intracellular metabolites, particularly in bacterial cells [23] [24]. The extent of leakage varies among different metabolite classes, with highly polar compounds like α-keto acids being particularly susceptible [23].
Quenching efficiency depends critically on the speed and completeness of metabolic inactivation. Optimal quenching protocols must achieve rapid enzyme inactivation while minimizing metabolite losses [25] [24]. The most effective approaches utilize cold methanol solutions (60% at -40°C) with rapid mixing to ensure uniform quenching throughout the cellular sample [25] [23].
Washing procedures play a crucial role in removing extracellular metabolites that can interfere with intracellular measurements. However, washing steps can also induce metabolite leakage, requiring careful optimization to balance removal efficiency with metabolite retention [23]. The use of isotonic salt solutions during washing helps minimize cellular osmotic stress and associated metabolite losses [23].
Structural isomer resolution presents ongoing challenges for α-keto acid analysis. Compounds like α-keto-isocaproic acid and α-keto-β-methylvaleric acid possess identical molecular weights and similar chemical properties, requiring optimized chromatographic conditions for reliable separation [26]. The challenge becomes more complex when analyzing derivatized products that may exhibit similar retention characteristics [26].
Peak capacity limitations restrict the number of metabolites that can be reliably separated in a single analytical run. The complex nature of cellular extracts, containing hundreds of metabolites with diverse physicochemical properties, often exceeds the separation capacity of conventional chromatographic systems [17]. This limitation necessitates the use of multiple analytical methods or advanced multidimensional separation techniques [17].
Calibration challenges arise from the limited availability of authentic standards for many α-keto acids. The high cost and instability of these compounds restrict the development of comprehensive calibration curves [16]. This limitation often necessitates the use of structurally related compounds as surrogates, introducing potential quantification errors [16].
Recovery determination becomes complicated by matrix effects and metabolite instability. Traditional recovery studies may not accurately reflect method performance for unstable compounds like α-keto acids [18]. The development of matrix-matched calibration standards and isotope dilution approaches provides more reliable recovery assessments [18].
Method standardization remains limited due to the lack of harmonized protocols across different laboratories. The absence of standardized sample preparation, derivatization, and analytical procedures hampers inter-laboratory comparisons and limits the reproducibility of metabolomics studies [17]. This challenge is particularly acute for α-keto acid analysis, where subtle variations in methodology can significantly impact results [17].
The following table summarizes the major methodological challenges and their impact on cellular metabolite profiling:
| Challenge Category | Specific Issues | Impact on Analysis | Mitigation Strategies |
|---|---|---|---|
| Matrix Effects | Ion suppression, retention time shifts | Reduced accuracy, poor reproducibility | Isotope-labeled standards, matrix matching |
| Metabolite Stability | Rapid degradation of α-keto acids | Loss of analyte integrity | Immediate chemical stabilization |
| Sample Preparation | Metabolite leakage during quenching | Compromised intracellular measurements | Optimized quenching protocols |
| Chromatographic Separation | Coelution of structural isomers | Peak overlap, identification errors | Method development, column selection |
| Quantification Accuracy | Calibration challenges, recovery issues | Biased results | Standard addition, recovery studies |